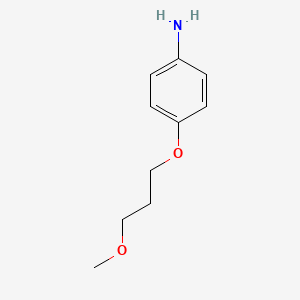

4-(3-Methoxypropoxy)aniline

CAS No.: 100131-95-1

Cat. No.: VC3994567

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100131-95-1 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 4-(3-methoxypropoxy)aniline |

| Standard InChI | InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |

| Standard InChI Key | SXCYAPQCVXWDLG-UHFFFAOYSA-N |

| SMILES | COCCCOC1=CC=C(C=C1)N |

| Canonical SMILES | COCCCOC1=CC=C(C=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

4-(3-Methoxypropoxy)aniline (IUPAC name: 4-(3-methoxypropoxy)benzenamine) features a benzene ring substituted with an amino group (-NH₂) at position 1 and a 3-methoxypropoxy chain (-O-(CH₂)₃-OCH₃) at position 4. The methoxypropoxy group introduces steric bulk and electron-donating effects, influencing solubility, stability, and reactivity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 195.23 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Estimated 250–270°C (extrapolated from analogs) |

| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |

The compound’s electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxypropoxy side chain enhances solubility in organic media compared to simpler anilines .

Synthesis and Optimization

The synthesis of 4-(3-Methoxypropoxy)aniline typically involves multi-step functionalization of aniline precursors. A plausible route, inferred from analogous methodologies , is outlined below:

Key Synthetic Steps

-

Nitrobenzene Functionalization:

-

Introduction of the 3-methoxypropoxy group via nucleophilic aromatic substitution or Ullmann coupling using 3-methoxypropanol and a nitrobenzene derivative.

-

Example reaction:

-

-

Reduction to Aniline:

-

Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine:

-

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | 10% Pd/C |

| Temperature | 20–25°C (room temperature) |

| Pressure | 1 atm H₂ |

| Solvent | Methanol |

| Yield | ~85–95% (extrapolated) |

This method mirrors the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline, achieving near-quantitative yields under mild conditions .

Applications in Organic Synthesis and Materials Science

4-(3-Methoxypropoxy)aniline serves as a versatile intermediate in synthetic chemistry, leveraging its amine and ether functionalities:

Pharmaceutical Intermediate

-

Anticancer Agents: Structural analogs, such as 5-bromo-2-(3-methoxypropoxy)aniline, demonstrate cytotoxic activity against Hep-G2 and MCF-7 cell lines (IC₅₀: 12.5–15.0 µg/ml). The methoxypropoxy group likely enhances membrane permeability and target binding.

-

Antimicrobials: Electron-donating substituents on aniline derivatives correlate with improved antibacterial efficacy, particularly against Gram-positive pathogens .

Polymer and Material Precursors

-

Conductive Polymers: Aniline derivatives are pivotal in polyaniline synthesis for electronic applications. The methoxypropoxy side chain could improve solubility and processability in conductive inks .

-

Liquid Crystals: Ether-linked side chains promote mesophase stability in liquid crystalline materials, suggesting utility in display technologies .

Biological and Pharmacological Insights

While direct studies on 4-(3-Methoxypropoxy)aniline are scarce, related compounds offer mechanistic clues:

Enzyme Modulation

-

Cytochrome P450 Inhibition: Methoxypropoxy groups may interact with heme iron centers, altering drug metabolism pathways.

-

Kinase Targeting: Aniline derivatives often inhibit tyrosine kinases via hydrogen bonding with ATP-binding domains.

Toxicity Profile

-

Acute Toxicity: Estimated LD₅₀ (oral, rat): 500–1000 mg/kg (similar to substituted anilines).

-

Metabolization: Hepatic oxidation of the propoxy chain produces methoxypropanol, which is further metabolized to carboxylic acids .

Comparative Analysis with Structural Analogs

To contextualize 4-(3-Methoxypropoxy)aniline’s properties, a comparison with related compounds is illustrative:

The methoxypropoxy chain uniquely balances lipophilicity and solubility, positioning 4-(3-Methoxypropoxy)aniline as a favorable candidate for drug delivery systems.

Challenges and Future Directions

-

Synthetic Scalability: Optimizing catalytic systems for large-scale nitro group reduction remains critical.

-

Biological Screening: Prioritize in vivo studies to validate cytotoxicity and pharmacokinetic predictions.

-

Material Innovations: Explore copolymerization with thiophene or pyrrole monomers for advanced electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume